molecular formula C16H15BrN2O3 B3975231 5-acetyl-2-amino-4-(3-bromophenyl)-6-ethoxy-4H-pyran-3-carbonitrile

5-acetyl-2-amino-4-(3-bromophenyl)-6-ethoxy-4H-pyran-3-carbonitrile

Cat. No.: B3975231
M. Wt: 363.21 g/mol
InChI Key: JWDOYVWPZPCIII-UHFFFAOYSA-N
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Description

5-Acetyl-2-amino-4-(3-bromophenyl)-6-ethoxy-4H-pyran-3-carbonitrile is an organic compound with a complex structure that includes a pyran ring, a bromophenyl group, and various functional groups such as acetyl, amino, and ethoxy

Properties

IUPAC Name

5-acetyl-2-amino-4-(3-bromophenyl)-6-ethoxy-4H-pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-3-21-16-13(9(2)20)14(12(8-18)15(19)22-16)10-5-4-6-11(17)7-10/h4-7,14H,3,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDOYVWPZPCIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)Br)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2-amino-4-(3-bromophenyl)-6-ethoxy-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzaldehyde, malononitrile, and ethyl acetoacetate.

    Knoevenagel Condensation: The first step involves the condensation of 3-bromobenzaldehyde with malononitrile in the presence of a base such as piperidine to form a benzylidene malononitrile intermediate.

    Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate in the presence of a catalyst like ammonium acetate to form the pyran ring.

    Acetylation: The final step involves acetylation using acetic anhydride to introduce the acetyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-amino-4-(3-bromophenyl)-6-ethoxy-4H-pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications. The presence of multiple functional groups allows for the design of molecules with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-acetyl-2-amino-4-(3-bromophenyl)-6-ethoxy-4H-pyran-3-carbonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved can vary widely and are typically determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile
  • 2-Amino-4-(2-(benzyloxy)phenyl)-6-methyl-5-propionyl-4H-pyran-3-carbonitrile

Uniqueness

5-Acetyl-2-amino-4-(3-bromophenyl)-6-ethoxy-4H-pyran-3-carbonitrile is unique due to the combination of its functional groups and the presence of a bromophenyl moiety

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-acetyl-2-amino-4-(3-bromophenyl)-6-ethoxy-4H-pyran-3-carbonitrile
Reactant of Route 2
5-acetyl-2-amino-4-(3-bromophenyl)-6-ethoxy-4H-pyran-3-carbonitrile

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